Neoenactin A as the Parent Scaffold: Derivative SAR Shows NE-A Superiority Over Modified Analogs
When Neoenactin A (NE-A) was chemically modified at carbonyl positions using various carbonyl reagents, the resulting derivatives exhibited two distinct activity profiles relative to the parent compound. No derivative exceeded NE-A in antimycotic potency; derivatives that hydrolytically reverted to NE-A showed activity comparable to but not exceeding NE-A, while more stable derivatives that resisted hydrolysis demonstrated definitively lower activity [1].
| Evidence Dimension | Antimycotic activity of derivatives relative to parent |
|---|---|
| Target Compound Data | NE-A (baseline reference activity) |
| Comparator Or Baseline | Carbonyl-modified NE-A derivatives |
| Quantified Difference | Derivative activities ≤ NE-A; activity inversely proportional to hydrolytic stability |
| Conditions | Derivatization with carbonyl reagents; antifungal assay system |
Why This Matters
For procurement, this establishes NE-A as the irreplaceable reference standard for activity comparisons within the hydroxamic acid antimycotic class—no derivative offers superior potency, making NE-A the essential compound for SAR studies.
- [1] Okada H, Yamamoto K, Tsutano S, Inouye Y, Nakamura S, Furukawa J. A new group of antibiotics, hydroxamic acid antimycotic antibiotics. II. The structure of neoenactins NL1 and NL2 and structure-activity relationship. J Antibiot (Tokyo). 1989 Feb;42(2):276-282. doi: 10.7164/antibiotics.42.276. PMID: 2925518. View Source
